molecular formula C16H24N2O3S B5591925 N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

Cat. No. B5591925
M. Wt: 324.4 g/mol
InChI Key: PBYTZOHJDUDZFV-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known as sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific chemical structure suggests potential applications in various fields, including organic synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines. While specific synthesis routes for "N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide" are not directly found, similar sulfonamide compounds are synthesized through methods that might include nucleophilic substitution reactions, where the amine group attacks an electrophilic sulfur center of the sulfonyl chloride (Kondo et al., 2000).

Molecular Structure Analysis

Sulfonamides exhibit various molecular conformations, affecting their physical and chemical properties. Studies on similar molecules have demonstrated the importance of the N-H bond orientation and the sulfonamide group's spatial configuration in determining the molecule's overall shape and reactivity (Gowda et al., 2007).

Chemical Reactions and Properties

Sulfonamides can participate in various chemical reactions, including hydrogen bonding, due to the presence of the amide hydrogen and the electronegative sulfur dioxide group. These interactions can significantly influence the compound's solubility, stability, and reactivity with other molecules (Jacobs et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamides, such as melting point, boiling point, and solubility, are closely related to their molecular structure. The presence of the sulfonamide group typically increases solubility in water and polar solvents, which can be attributed to the group's ability to form hydrogen bonds with water molecules (Tuttolomondo et al., 2005).

Chemical Properties Analysis

Chemically, sulfonamides are stable under a wide range of conditions but can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding sulfonyl acid and amine. Their chemical stability, combined with the ability to engage in a variety of interactions, makes them versatile intermediates in organic synthesis and potential candidates for drug development (Sakamoto et al., 1988).

Scientific Research Applications

Molecular and Crystal Structure

Research on closely related methanesulfonamide derivatives has provided insights into their molecular structures and conformation. For example, studies on various N-(dichlorophenyl)methanesulfonamides have revealed specific conformations of the N—H bond in relation to other substituents, highlighting the potential for these molecules to act as receptors due to the orientation of the amide H atom and the methanesulfonyl group across the plane of the benzene ring. These orientations facilitate interactions with other molecules through hydrogen bonding, suggesting a role in biological activity (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007).

Ligand Design and Catalysis

The development of chiral ligands for palladium-catalyzed asymmetric allylic alkylations demonstrates the application of methanesulfonamide derivatives in synthetic chemistry. These ligands, synthesized from methanesulfonate intermediates, have been used to achieve high enantioselectivity in organic reactions, showcasing the utility of methanesulfonamide derivatives in facilitating stereoselective synthesis (Uenishi & Hamada, 2001).

Chemoselective N-Acylation

The study of N-acyl-N-(pentafluorophenyl)methanesulfonamides has contributed to the development of chemoselective N-acylation reagents. These compounds, derived from pentafluorophenylmethanesulfonamide, exhibit high chemoselectivity, underscoring the role of methanesulfonamide derivatives in selective organic transformations (Kondo et al., 2000).

Sensor Technology

Methanesulfonamide derivatives have found applications in sensor technology, particularly in the detection of gases. A study on a methane sensor incorporating poly(3,4-ethylenedioxythiophene:poly(styrene sulfonic acid)) and gold nanoparticles highlights the potential of methanesulfonamide-based materials in environmental monitoring and detection of greenhouse gases at low concentrations (Khasim et al., 2021).

Analytical Chemistry

Methanesulfonamide derivatives have been utilized in analytical chemistry to improve the detection and analysis of various compounds. For instance, the determination of polar alkylating agents via reaction headspace gas chromatography involves derivatization with methanesulfonamide derivatives, showcasing their utility in enhancing analytical methodologies (Lee et al., 2003).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-8-7-9-14(2)16(13)18(22(3,20)21)12-15(19)17-10-5-4-6-11-17/h7-9H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYTZOHJDUDZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)N2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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